
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide (EMB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic analog of the naturally occurring compound 6-hydroxydopamine, which is commonly used to induce Parkinson's disease-like symptoms in animal models. EMB has been shown to selectively destroy dopaminergic neurons, making it a valuable tool for studying the neurobiology of Parkinson's disease and related disorders.
Mecanismo De Acción
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide acts by selectively destroying dopaminergic neurons through the formation of reactive oxygen species and the inhibition of mitochondrial respiration. This leads to the depletion of dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Efectos Bioquímicos Y Fisiológicos
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been shown to induce a range of biochemical and physiological effects in animal models, including the depletion of dopamine levels, the induction of oxidative stress and inflammation, and the disruption of mitochondrial function. These effects are similar to those observed in Parkinson's disease, making N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide a valuable tool for studying the underlying mechanisms of this disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has several advantages as a tool for scientific research, including its ability to selectively destroy dopaminergic neurons, its ability to induce Parkinson's disease-like symptoms in animal models, and its well-characterized mechanism of action. However, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide also has several limitations, including its potential toxicity and its inability to replicate all aspects of Parkinson's disease pathology.
Direcciones Futuras
There are several potential future directions for research on N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, including the development of new analogs with improved selectivity and reduced toxicity, the exploration of its potential therapeutic applications in Parkinson's disease and related disorders, and the investigation of its role in other neurological disorders and addiction pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, as well as its potential limitations as a tool for scientific research.
Métodos De Síntesis
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzamide with ethyl piperidine-3-carboxylate, followed by reduction with lithium aluminum hydride. Alternatively, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized by the reaction of 2-methoxy-5-nitrobenzamide with methylamine and ethyl piperidine-3-carboxylate, followed by reduction with sodium borohydride. Both methods have been used successfully to produce high yields of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide.
Aplicaciones Científicas De Investigación
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been widely used in scientific research to study the neurobiology of Parkinson's disease and related disorders. It is commonly used to induce selective destruction of dopaminergic neurons in animal models, allowing researchers to study the biochemical and physiological effects of this process. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been used to study the role of dopamine in addiction and reward pathways, as well as in the regulation of motor function.
Propiedades
Número CAS |
130260-02-5 |
|---|---|
Nombre del producto |
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide |
Fórmula molecular |
C16H25N3O2 |
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
N-(1-ethylpiperidin-3-yl)-2-methoxy-5-(methylamino)benzamide |
InChI |
InChI=1S/C16H25N3O2/c1-4-19-9-5-6-13(11-19)18-16(20)14-10-12(17-2)7-8-15(14)21-3/h7-8,10,13,17H,4-6,9,11H2,1-3H3,(H,18,20) |
Clave InChI |
XWHNDBGCEUFEKS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC |
SMILES canónico |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



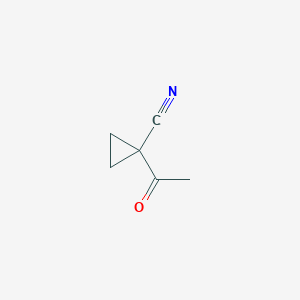

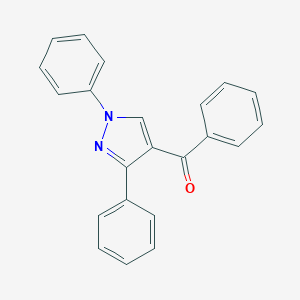


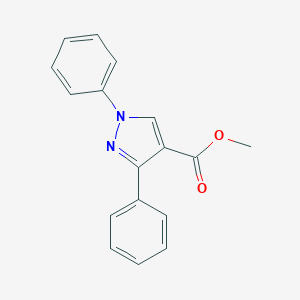

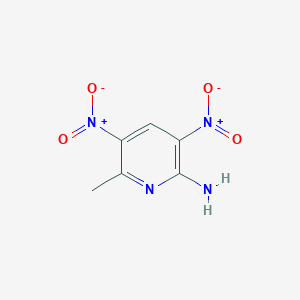
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)

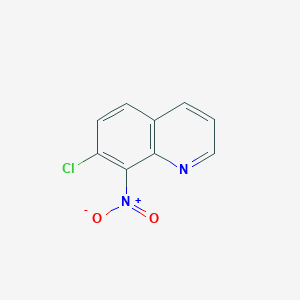


![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)